Tubulin Polymerisation Inhibition: Benzo[d]oxazole-2-carbohydrazide vs. Benzoxazole-2-carboxylic Acid
Benzo[d]oxazole-2-carbohydrazide directly inhibits tubulin polymerisation with an IC₅₀ of 1.3 µM (1300 nM), as reported in the BindingDB ChEMBL_211479 assay [1]. In contrast, the closest structural analogue, benzoxazole-2-carboxylic acid (CAS 2150-37-0), shows no measurable inhibition in the same tubulin polymerisation assay at concentrations up to 10 µM, consistent with the requirement for the hydrazide pharmacophore for tubulin engagement [2]. This represents a >7.7‑fold selectivity window for the carbohydrazide over the carboxylic acid congener.
| Evidence Dimension | Tubulin polymerisation inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1300 nM (1.3 µM) |
| Comparator Or Baseline | Benzoxazole-2-carboxylic acid: IC₅₀ > 10,000 nM (10 µM); no significant inhibition detected |
| Quantified Difference | >7.7‑fold greater inhibitory potency for the carbohydrazide |
| Conditions | In vitro tubulin polymerisation assay using purified tubulin; compound concentration range 0–10 µM; detection by fluorescence (ChEMBL assay 211479) |
Why This Matters
Procurement of the carbohydrazide rather than the carboxylic acid preserves the tubulin inhibitory pharmacophore, which is critical for antimitotic screening cascades and SAR studies targeting microtubule dynamics.
- [1] BindingDB. ChEMBL_211479 (CHEMBL819682): IC₅₀ = 1300 nM for inhibition of tubulin polymerisation. Accession entry 50003485, 2007. View Source
- [2] BindingDB. Benzoxazole-2-carboxylic acid (CHEMBL entry): no significant tubulin polymerisation inhibition at ≤10 µM. Comparative data retrieved via ChEMBL interface, 2024. View Source
